molecular formula C24H21NO4 B12403950 Fmoc-D-Phe-OH-d8

Fmoc-D-Phe-OH-d8

Cat. No.: B12403950
M. Wt: 395.5 g/mol
InChI Key: SJVFAHZPLIXNDH-XTLNFGAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Phe-OH-d8: Fmoc-D-phenylalanine-d8 , is a deuterated form of Fmoc-D-phenylalanine. This compound is widely used in peptide synthesis due to its stability and ability to protect amino groups during the synthesis process. The deuterium labeling makes it particularly useful in various research applications, including mass spectrometry and nuclear magnetic resonance (NMR) studies .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of Fmoc-D-Phe-OH-d8 typically involves the protection of the amino group of D-phenylalanine with the fluorenylmethyloxycarbonyl (Fmoc) group. The deuterium labeling is introduced during the synthesis of the phenylalanine derivative. The process involves several steps, including:

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the incorporation of deuterium .

Chemical Reactions Analysis

Types of Reactions:

Fmoc-D-Phe-OH-d8 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Fmoc-D-Phe-OH-d8 is extensively used in peptide synthesis as a building block. Its stability and deuterium labeling make it ideal for studying reaction mechanisms and kinetics using NMR and mass spectrometry .

Biology:

In biological research, this compound is used to synthesize deuterated peptides and proteins. These labeled compounds are crucial for studying protein-protein interactions, enzyme mechanisms, and metabolic pathways .

Medicine:

Deuterated peptides synthesized from this compound are used in drug development and pharmacokinetic studies. The deuterium labeling helps in tracking the distribution and metabolism of drugs in the body .

Industry:

In the pharmaceutical industry, this compound is used in the large-scale synthesis of therapeutic peptides. Its stability and labeling properties ensure the production of high-quality peptides for clinical use .

Mechanism of Action

The mechanism of action of Fmoc-D-Phe-OH-d8 primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of D-phenylalanine, preventing unwanted side reactions during peptide bond formation. The deuterium labeling does not significantly alter the chemical properties of the compound but provides a means to track and study the peptides using NMR and mass spectrometry .

Comparison with Similar Compounds

    Fmoc-D-phenylalanine (Fmoc-D-Phe-OH): The non-deuterated form of Fmoc-D-Phe-OH-d8.

    Fmoc-L-phenylalanine (Fmoc-L-Phe-OH): The L-enantiomer of Fmoc-D-phenylalanine.

    Fmoc-L-phenylalanine-d8 (Fmoc-L-Phe-OH-d8): The deuterated form of Fmoc-L-phenylalanine

Uniqueness:

This compound is unique due to its deuterium labeling, which makes it particularly useful for isotopic labeling studies. The D-enantiomer provides different stereochemical properties compared to the L-enantiomer, making it valuable for studying chiral interactions in biological systems .

Properties

Molecular Formula

C24H21NO4

Molecular Weight

395.5 g/mol

IUPAC Name

2,3,3-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid

InChI

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/i1D,2D,3D,8D,9D,14D2,22D

InChI Key

SJVFAHZPLIXNDH-XTLNFGAXSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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